2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid
Description
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid is a halogen-substituted quinoline derivative characterized by a bromine atom at the 3-position of the phenyl ring and a chlorine atom at the 8-position of the quinoline core.
Properties
IUPAC Name |
2-(3-bromophenyl)-8-chloroquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMECLDDYEFWFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the quinoline ring.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: Where the bromine or chlorine atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and appropriate solvents.
Oxidation Reactions: May use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
Anticancer Activity
Research has shown that 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid exhibits potent anticancer properties. It acts primarily as an inhibitor of specific kinases involved in cancer cell proliferation.
- Mechanism of Action : The compound induces apoptosis in cancer cells by inhibiting Aurora A kinase, which plays a crucial role in cell cycle regulation. In vitro studies have demonstrated that it can arrest the cell cycle at the G1 phase and promote apoptotic pathways in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 150 | Induction of apoptosis and cell cycle arrest |
| A549 | 180 | G1 phase arrest |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target kinases. The results indicate a strong binding affinity to Aurora A kinase, with significant interactions at key amino acid residues.
Table 2: Molecular Docking Results
| Kinase Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Aurora A | -9.5 | Hydrogen bonds with Asp168, Glu171 |
| EGFR | -8.7 | π-stacking with Phe1039 |
| VEGFR | -8.5 | Ionic interaction with Lys1046 |
Case Studies
Several studies have documented the effects of this compound on cancer cells:
- Study on MCF-7 Cells : Treatment with this compound resulted in increased early and late apoptotic cells compared to controls, indicating its effectiveness in inducing cell death.
Table 3: Apoptotic Effects in MCF-7 Cells
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Cell Death (%) |
|---|---|---|---|
| Control | 0.08 | 0.68 | 1.52 |
| Compound Treatment (150 µM) | 0.1 | 0.81 | 2.16 |
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
- Core Structure: The quinoline core (in the main compound) differs from the quinazoline core in Elsherbeny et al.'s derivative. Quinazoline’s additional nitrogen atom likely enhances binding to kinase ATP pockets, explaining its potent Aurora A inhibition .
- Halogen Substituents : The 8-chloro substituent in the main compound contrasts with the 8-fluoro group in Elsherbeny’s analog. Fluorine’s electronegativity and smaller atomic radius may improve target interaction and metabolic stability .
Biological Activity
2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H11BrClN
- Molecular Weight : 348.62 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Bromination : Introduction of the bromine atom at the 3-position of the phenyl ring.
- Chlorination : Chlorination at the 8-position of the quinoline ring.
- Carboxylation : Formation of the carboxylic acid group at the 4-position via appropriate reagents.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. In a study evaluating various quinoline derivatives, it was found that compounds with halogen substitutions showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has also been investigated. It has been shown to induce apoptosis in cancer cell lines, specifically in MCF-7 cells, with an IC50 value around . The mechanism involves cell cycle arrest at the G1 phase and interference with tubulin polymerization, leading to increased reactive oxygen species (ROS) production .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
- Cell Cycle Modulation : It influences cell cycle dynamics by inducing apoptosis through ROS generation.
Comparative Analysis
A comparison table summarizing key biological activities of related compounds is provided below:
| Compound Name | Antimicrobial Activity (MIC mg/mL) | Anticancer Activity (IC50 µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Inhibits kinases, induces apoptosis | ||
| 8-hydroxyquinoline derivatives | Varies (generally lower activity) | Varies | Similar mechanisms involving ROS and apoptosis |
| Other halogenated quinolines | Higher activity observed | Varies | Enzyme inhibition and cell cycle interference |
Case Studies
- Study on Antimicrobial Efficacy : A recent publication highlighted that a series of brominated quinolines demonstrated superior antibacterial properties compared to their non-brominated counterparts, with specific focus on Pseudomonas aeruginosa and Klebsiella pneumoniae .
- Anticancer Mechanisms : Another study explored the effects of various quinoline derivatives on MCF-7 cells, noting that compounds similar to this compound exhibited significant cytotoxicity through ROS-mediated pathways .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3-Bromophenyl)-8-chloroquinoline-4-carboxylic acid?
A multi-step synthesis is typically employed. Begin with the Suzuki-Miyaura cross-coupling of a bromophenyl boronic acid derivative (e.g., 3-bromophenylboronic acid) with a pre-functionalized 8-chloroquinoline-4-carboxylic acid scaffold. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity intermediates. Final hydrolysis of ester-protected intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) yields the carboxylic acid .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm; aim for ≥95% purity .
- Structural Confirmation : Employ - and -NMR to verify substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight (±5 ppm tolerance) .
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation and skin contact due to potential irritant properties .
Advanced Research Questions
Q. How can bioassays be designed to evaluate kinase inhibition activity?
- In Vitro Kinase Assays : Use recombinant Aurora A kinase in a fluorescence-based assay (e.g., ADP-Glo™) to measure IC. Include staurosporine as a positive control.
- Cellular Apoptosis Studies : Treat cancer cell lines (e.g., HeLa) and assess caspase-3/7 activation via luminescent assays. Normalize data to viability (MTT assay) .
Q. How to resolve contradictions in biological activity data across studies?
- Purity Verification : Re-analyze compound batches via HPLC and NMR. Impurities from synthetic byproducts (e.g., dehalogenated analogs) may skew results .
- Assay Optimization : Validate buffer conditions (pH, ionic strength) and enzyme lot consistency. Use surface plasmon resonance (SPR) for binding affinity confirmation .
Q. What computational strategies predict physicochemical properties and target interactions?
Q. How do structural modifications impact structure-activity relationships (SAR)?
- Analog Synthesis : Replace the 3-bromophenyl group with electron-withdrawing (e.g., 3-CF) or donating (e.g., 3-OCH) substituents. Test activity against kinase panels.
- Quinoline Core Modifications : Introduce methyl groups at position 2 or 7 to evaluate steric effects on target engagement .
Data Contradiction Analysis
Q. Why might biological activity vary between in vitro and cellular assays?
- Membrane Permeability : Low cellular uptake due to high PSA (>75 Ų) can reduce efficacy. Measure intracellular concentrations via LC-MS.
- Off-Target Effects : Use CRISPR/Cas9 knockouts of the target kinase to confirm mechanism-specific activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
